Thiocarbanilide

Description

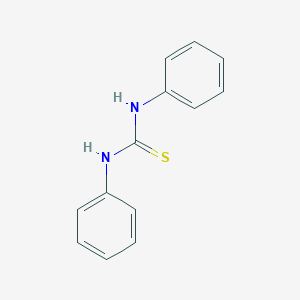

Structure

3D Structure

Properties

IUPAC Name |

1,3-diphenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSHMCFRCYZTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S | |

| Record name | THIOCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026139 | |

| Record name | Thiocarbanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiocarbanilide is a white to off-white powder. (NTP, 1992), Dry Powder, White to grey solid; [HSDB] White powder; [Alfa Aesar MSDS] | |

| Record name | THIOCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiourea, N,N'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diphenylthiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992), BP: DECOMP | |

| Record name | THIOCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIPHENYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 66 °F (NTP, 1992), ALMOST INSOL IN WATER; FREELY SOL IN ALC, ETHER, VERY SOL IN CHLOROFORM & OLIVE OIL | |

| Record name | THIOCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIPHENYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.32 (NTP, 1992) - Denser than water; will sink, 1.32 | |

| Record name | THIOCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIPHENYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000594 [mmHg] | |

| Record name | N,N'-Diphenylthiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALLINE LEAFLETS, GRAY POWDER, WHITE TO FAINT GRAY POWDER | |

CAS No. |

102-08-9 | |

| Record name | THIOCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diphenylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocarbanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocarbanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N,N'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocarbanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCARBANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YCB5VR86Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N'-DIPHENYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

309 °F (NTP, 1992), 154 °C | |

| Record name | THIOCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIPHENYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Synthesis of Thiocarbanilide from Aniline and Carbon Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocarbanilide, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and rubber vulcanization accelerators, is primarily synthesized through the reaction of aniline and carbon disulfide. This technical guide provides an in-depth overview of this synthesis, focusing on the core chemical principles, detailed experimental protocols, and quantitative analysis of the reaction. The information presented is intended to equip researchers and professionals in drug development and chemical synthesis with a comprehensive understanding of this important industrial process.

Introduction

The synthesis of this compound (1,3-diphenylthiourea) from aniline and carbon disulfide is a classic and industrially significant reaction. The overall reaction can be represented as:

2 C₆H₅NH₂ + CS₂ → (C₆H₅NH)₂CS + H₂S

The success of this synthesis hinges on the efficient reaction between the nucleophilic aniline and the electrophilic carbon of carbon disulfide, followed by the effective removal of the hydrogen sulfide byproduct. Various methods have been developed to optimize this process, focusing on improving yield, purity, and reaction time. This guide will explore the fundamental reaction mechanism, provide detailed experimental procedures, and present a comparative analysis of different synthetic approaches.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound proceeds through a two-step nucleophilic addition-elimination mechanism.

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of an aniline molecule on the electrophilic carbon atom of carbon disulfide. This results in the formation of a dithiocarbamate intermediate, specifically phenyldithiocarbamic acid.

-

Reaction with a Second Aniline Molecule and Elimination: The unstable dithiocarbamic acid intermediate then reacts with a second molecule of aniline. This step involves the elimination of a molecule of hydrogen sulfide (H₂S), leading to the formation of the stable this compound product.

The overall reaction pathway can be visualized as follows:

Caption: Reaction pathway for this compound synthesis.

Quantitative Data Summary

The efficiency of this compound synthesis can vary significantly depending on the reaction conditions. The following table summarizes quantitative data from various cited experimental protocols.

| Parameter | Method 1 (U.S. Patent 2,435,295A) [1] | Method 2 (Fry, 1913) [2] |

| Aniline to CS₂ Molar Ratio | 1 : 1 to 1 : 2.5 | Not explicitly stated |

| Catalyst/Promoter | Organic bases (e.g., pyridine derivatives) | Sulfur, Alcoholic Potash, Pyridine |

| Solvent | Benzene, Toluene | Alcohol |

| Reaction Temperature | Reflux | Heated |

| Reaction Time | 6 - 12 hours | 1 - 2 hours (with sulfur) |

| Yield | 98% (theoretical) | Quantitative (with sulfur) |

| Melting Point of Product | 153 - 153.5 °C | Not specified |

Experimental Protocols

Method 1: High-Yield Synthesis in the Presence of Organic Bases

This method, adapted from U.S. Patent 2,435,295A, describes a process for achieving a high yield of this compound.[1]

Materials:

-

Aniline

-

Carbon Disulfide

-

Organic bases containing the pyridine nucleus (boiling range 150-210 °C)

-

Benzene

Procedure:

-

Mix aniline with 25% to 80% of its weight of the organic base mixture.

-

Add carbon disulfide in a molar ratio of 1 to 2.5 moles for each mole of aniline.

-

Reflux the reaction mixture for 6 to 12 hours.

-

After the reaction is substantially complete, distill the mixture at a temperature not exceeding 100 °C to remove unreacted carbon disulfide.

-

Dilute the remaining mixture with benzene.

-

Cool the mixture to a temperature not above 15 °C to crystallize the this compound.

-

Separate the crystals from the liquor by filtration or centrifugation.

-

Wash the crystals with benzene and dry at 60-65 °C.

Method 2: Synthesis with Elimination of Hydrogen Sulfide using Catalysts

This protocol is based on the work of Harry Shipley Fry, which explores different approaches to facilitate the removal of hydrogen sulfide.[2]

Materials:

-

Aniline

-

Carbon Disulfide

-

Ethanol

-

Sulfur (catalytic amount)

Procedure:

-

Dissolve aniline in ethanol.

-

Add carbon disulfide to the alcoholic solution of aniline.

-

Add a minute quantity of sulfur to the reaction mixture.

-

Heat the mixture for one to two hours.

-

The this compound product will precipitate out of the solution upon cooling.

-

The product can be purified by recrystallization from alcohol or benzene.

Experimental Workflow

The general workflow for the synthesis and purification of this compound can be summarized in the following diagram.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from aniline and carbon disulfide is a well-established and efficient process. By carefully selecting the reaction conditions, such as the solvent, catalyst, and temperature, high yields of a pure product can be consistently achieved. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals engaged in the synthesis of this important chemical intermediate. Further research may focus on the development of even more environmentally friendly and cost-effective synthetic routes.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of N,N'-Diphenylthiourea

Introduction

N,N'-Diphenylthiourea, also known as thiocarbanilide, is a chemical compound with the formula C₁₃H₁₂N₂S. It belongs to the thiourea class of organic compounds, where both nitrogen atoms are substituted with phenyl groups. This white, crystalline solid has historical and current significance in various industrial and scientific fields. It was notably used by chemist George Oenslager at BF Goodrich as a vulcanization accelerator for rubber.[1] Beyond this application, it serves as a stabilizer for PVC and PVDC, an intermediate in the synthesis of other organic compounds like phenyl isothiocyanate, and has been investigated for its biological activities, including as a tyrosinase inhibitor and its potential in medicinal chemistry.[1][2][3] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and visualizations of key processes.

Core Physicochemical Properties

The fundamental physicochemical characteristics of N,N'-diphenylthiourea are crucial for its application in synthesis, material science, and drug development. These properties dictate its behavior in different solvents and environments, its potential for biological interactions, and its stability.

Data Presentation

The quantitative physicochemical data for N,N'-diphenylthiourea are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂N₂S | [1][4][5] |

| Molecular Weight | 228.31 g/mol | [4][6] |

| Appearance | White to pale cream powder/crystalline solid | [1][7] |

| Melting Point | 147 - 154.5 °C | [1][4][5][7] |

| Boiling Point | Decomposes | [1][4] |

| Density | 1.32 g/cm³ | [1][5] |

| Water Solubility | Insoluble (23.52 - 25.65 mg/L) | [8][9] |

| Solubility in Organic Solvents | Very soluble in ethanol, diethyl ether, chloroform; Soluble in DMSO, dimethylformamide, acetone. | [1][10] |

| LogP (n-octanol/water) | 2.2 (XLogP3) | [4] |

| pKa (Predicted) | 12.68 ± 0.70 | [10] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for regulatory submissions, quality control, and research. The following sections detail standardized methodologies for key properties, primarily based on OECD Guidelines for the Testing of Chemicals, which are internationally recognized.[11][12]

Determination of Melting Point (OECD Guideline 102)

This method is used to determine the temperature at which the phase transition from solid to liquid occurs.[13][14]

-

Principle: A small, representative sample of N,N'-diphenylthiourea is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.

-

Apparatus:

-

Capillary tube (thin-walled glass)

-

Melting point apparatus with a heating block or liquid bath, a calibrated temperature sensor, and a means to observe the sample.[13]

-

-

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry N,N'-diphenylthiourea is packed into a capillary tube to a height of 2-4 mm.

-

Heating: The capillary tube is placed in the melting point apparatus. The temperature is raised at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The sample is observed carefully. The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

Final Reading: The temperature at which the last solid particle melts is recorded as the end of the melting range.[15]

-

Replicates: The determination should be performed at least in duplicate.

-

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

This protocol is suitable for substances with solubility above 10⁻² g/L.[6][7][16]

-

Principle: A supersaturated solution of N,N'-diphenylthiourea in water is created and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

-

Apparatus:

-

Flasks with stoppers

-

Constant temperature bath or shaker (e.g., 20 ± 0.5 °C)

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer).

-

-

Procedure:

-

Sample Addition: An excess amount of N,N'-diphenylthiourea is added to a known volume of water in a flask.

-

Equilibration: The flask is agitated in the constant temperature bath. A preliminary test is recommended to determine the time required to reach equilibrium (e.g., 24-48 hours).[16]

-

Phase Separation: The mixture is allowed to stand at the test temperature for an extended period (e.g., 24 hours) to allow for phase separation. Centrifugation is used to remove undissolved solid particles.

-

Analysis: A sample of the clear, saturated aqueous solution is carefully removed and its concentration is determined using a validated analytical method.

-

Replicates: The experiment is conducted in at least triplicate.

-

Determination of Partition Coefficient (n-octanol/water) (OECD Guideline 117 - HPLC Method)

This method estimates the logP value by correlating the retention time on a reverse-phase HPLC column with the known logP values of reference standards.[1][5][10]

-

Principle: The retention time of a substance on a C18 reverse-phase column is proportional to its hydrophobicity. By calibrating the system with compounds of known logP values, the logP of the test substance can be determined by interpolation.[10]

-

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Reverse-phase column (e.g., C18).

-

Mobile phase (e.g., methanol/water mixture).

-

-

Procedure:

-

Calibration: A series of reference compounds with known logP values spanning the expected range for N,N'-diphenylthiourea are injected into the HPLC system.

-

Retention Time Measurement: The retention times for these standards are recorded. A calibration graph of logP versus the logarithm of the capacity factor (log k) is plotted.

-

Sample Analysis: N,N'-diphenylthiourea is dissolved in the mobile phase and injected into the HPLC system under the same isocratic conditions. Its retention time is determined in duplicate.[10]

-

Calculation: The capacity factor (k) is calculated from the retention time. The logP of N,N'-diphenylthiourea is then determined by interpolating its log k value on the calibration graph.[1]

-

Determination of Density (Water Immersion Method)

This method determines the density of a solid object by measuring the volume of water it displaces.[8][17]

-

Principle: Based on Archimedes' principle, the volume of a solid can be determined by the volume of a liquid it displaces when fully submerged. Density is then calculated as mass divided by volume.

-

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

-

Procedure:

-

Mass Measurement: The mass of a sample of N,N'-diphenylthiourea (as a compressed pellet or contained solid) is accurately measured using an analytical balance.

-

Initial Volume: A known volume of water is added to a graduated cylinder and the initial volume (V₁) is recorded.

-

Displacement: The weighed solid is carefully submerged in the water in the graduated cylinder, ensuring no water splashes out.

-

Final Volume: The new water level (V₂) is recorded.[8]

-

Calculation: The volume of the solid is calculated as V₂ - V₁. The density is then calculated by dividing the mass of the solid by its determined volume.

-

Visualizations: Workflows and Mechanisms

Diagrams created using the DOT language provide clear visual representations of complex processes.

References

- 1. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 2. Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google ブックス [books.google.co.jp]

- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. laboratuar.com [laboratuar.com]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. kbcc.cuny.edu [kbcc.cuny.edu]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 12. oecd.org [oecd.org]

- 13. laboratuar.com [laboratuar.com]

- 14. oecd.org [oecd.org]

- 15. acri.gov.tw [acri.gov.tw]

- 16. oecd.org [oecd.org]

- 17. wjec.co.uk [wjec.co.uk]

An In-Depth Technical Guide to Thiocarbanilide: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocarbanilide, a symmetrical diarylthiourea, serves as a versatile scaffold in medicinal chemistry and a key intermediate in various industrial applications. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, detailed synthesis protocols, and its burgeoning role in drug discovery and development. Particular emphasis is placed on its derivatives exhibiting antimicrobial and anticancer activities, with a summary of their quantitative biological data. Experimental methodologies for synthesis and biological evaluation are detailed to facilitate further research and application in the field.

Introduction

This compound, also known as 1,3-diphenyl-2-thiourea, is an organic compound with the chemical formula C13H12N2S.[1][2] Historically, it gained prominence as a vulcanization accelerator in the rubber industry.[1] However, the focus of contemporary research has shifted towards its utility as a pharmacophore in the design of novel therapeutic agents. The thiourea moiety (S=C(NH)2) is a critical structural feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties. This guide aims to provide a detailed technical resource for professionals engaged in the research and development of this compound and its derivatives.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder with a bitter taste.[3] Its core structure consists of a central thiocarbonyl group bonded to two aniline moieties.

Molecular Structure:

Molecular Structure of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 102-08-9 | [1][2][4][5][6][7] |

| Molecular Formula | C13H12N2S | [3][4][6] |

| Molecular Weight | 228.31 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 151-154 °C | [4][5] |

| Boiling Point | 348.7 °C at 760 mmHg | [4][5] |

| Density | 1.284 g/cm³ | [4][5] |

| Water Solubility | <0.01 g/100 mL at 19 °C | [4][5] |

| SMILES | S=C(NC1=CC=CC=C1)NC1=CC=CC=C1 | [6] |

| InChI Key | FCSHMCFRCYZTRQ-UHFFFAOYSA-N | [6] |

Synthesis of this compound and Its Derivatives

The classical synthesis of this compound involves the reaction of aniline with carbon disulfide.[1] Various modifications to this method have been developed to improve yield and purity.

General Synthesis of this compound

A common method involves refluxing aniline and carbon disulfide, often in the presence of a base or a diluent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Diphenylthiourea | C13H12N2S | CID 700999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chembk.com]

- 5. 102-08-9 | this compound [chemindex.com]

- 6. 138701000 [thermofisher.com]

- 7. This compound | 102-08-9 | FT34618 | Biosynth [biosynth.com]

A Technical Guide to the Solubility of Thiocarbanilide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of thiocarbanilide (N,N'-diphenylthiourea), a compound of interest in various industrial and pharmaceutical applications. Understanding its solubility is critical for process design, formulation development, purification, and crystallization. This document compiles available qualitative and quantitative solubility data, outlines a standard experimental protocol for its determination, and provides a visual workflow for this process.

Introduction to this compound

This compound, systematically named N,N'-diphenylthiourea, is a white, crystalline solid with the chemical formula (C₆H₅NH)₂CS.[1] It has historically been used as a vulcanization accelerator in the rubber industry and as a stabilizer for PVC.[1] Its derivatives and potential applications continue to be an area of scientific research, making its fundamental physicochemical properties, such as solubility, a key parameter for investigation.

Solubility Profile of this compound

The solubility of a compound is a crucial factor in its handling, processing, and application. This compound exhibits a wide range of solubilities depending on the nature of the solvent.

Qualitative Summary

This compound is generally characterized by its poor solubility in water and high solubility in many common organic solvents. Multiple sources confirm that it is:

-

Soluble to Very Soluble in ethanol, diethyl ether, chloroform, acetone, benzene, dimethylformamide (DMF), tetrahydrofuran (THF), and cyclohexanone.[1][2][3]

-

Insoluble or Practically Insoluble in water and carbon disulfide.[2][3]

This profile suggests that polar aprotic and moderately polar protic solvents are effective at dissolving this compound, while it remains insoluble in highly polar protic solvents like water and nonpolar solvents like carbon disulfide.

Quantitative Solubility Data

While extensive qualitative data is available, precise quantitative solubility data for this compound in a wide range of organic solvents at various temperatures is not widely reported in publicly accessible literature. The table below summarizes the available quantitative and qualitative information. Researchers requiring precise values for specific solvent systems are advised to perform experimental determinations.

| Solvent | Chemical Class | Solubility Value | Temperature | Notes |

| Water | Polar Protic | < 0.01 g/100 mL | 19 °C (66 °F) | Characterized as insoluble or slightly soluble.[2][4][5][6] |

| 23.52 - 25.65 mg/L | Not Specified | Insoluble.[7] | ||

| Ethanol | Polar Protic | Very Soluble | Standard Conditions | "Freely soluble".[1][5] |

| Diethyl Ether | Ether | Very Soluble | Standard Conditions | "Freely soluble".[1][5] |

| Chloroform | Halogenated | Very Soluble | Standard Conditions | [1][4] |

| Acetone | Ketone | Soluble | Standard Conditions | [2][3] |

| Benzene | Aromatic HC | Soluble | Standard Conditions | [2][3] |

| Dimethylformamide | Polar Aprotic | Soluble | Standard Conditions | [2][3] |

| Tetrahydrofuran | Ether | Soluble | Standard Conditions | [2][3] |

| Cyclohexanone | Ketone | Soluble | Standard Conditions | [2] |

| Carbon Disulfide | Nonpolar | Insoluble | Standard Conditions | [2][3] |

Experimental Protocol for Solubility Determination

For researchers needing to generate precise solubility data, the isothermal equilibrium shake-flask method is a reliable and commonly used technique. This gravimetric method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solid in a known amount of the supernatant.

Protocol: Isothermal Shake-Flask Method

-

Preparation of Materials:

-

Ensure the this compound sample is pure and finely powdered to facilitate dissolution.

-

Use high-purity (e.g., HPLC grade) solvents.

-

Prepare several vials or flasks for each solvent-temperature data point to ensure reproducibility.

-

-

Establishing Equilibrium:

-

Add an excess amount of powdered this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vials in a constant-temperature shaker bath or incubator set to the desired experimental temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-72 hours) to ensure that solid-liquid equilibrium is reached. Preliminary studies may be needed to determine the time to equilibrium.

-

-

Sample Collection and Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to rest in the constant-temperature bath for several hours (e.g., 4-8 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume or mass of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the sample through a fine-pored (e.g., 0.22 µm) syringe filter, also at the experimental temperature, into a pre-weighed container. This step is critical to remove any suspended microcrystals.

-

-

Analysis and Quantification:

-

Accurately weigh the container with the collected filtrate to determine the mass of the solution.

-

Evaporate the solvent from the filtrate under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Once the solvent is fully removed, weigh the container again to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The mass of the solvent is calculated by subtracting the mass of the dissolved this compound from the total mass of the solution.

-

Solubility can then be expressed in various units, such as:

-

g / 100g solvent: (mass of solute / mass of solvent) * 100

-

Mole fraction (χ): (moles of solute) / (moles of solute + moles of solvent)

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Caption: Workflow for gravimetric solubility determination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chembk.com]

- 3. Diphenylthiourea [chembk.com]

- 4. smolecule.com [smolecule.com]

- 5. Diphenylthiourea | C13H12N2S | CID 700999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [102-08-9], Information for this compound [102-08-9], Suppliers of this compound [102-08-9] [chemnet.com]

- 7. merckmillipore.com [merckmillipore.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Historical Industrial Applications of Thiocarbanilide

This technical guide provides a comprehensive overview of the historical industrial applications of this compound (N,N'-diphenylthiourea). Primarily known for its role as a pioneering organic accelerator in the rubber industry, this document details its synthesis, mechanism, and eventual replacement by more efficient compounds. Quantitative data, detailed experimental protocols, and process diagrams are included to offer a thorough technical perspective for research and development professionals.

Introduction

This compound, an organosulfur compound with the formula (C₆H₅NH)₂CS, is a white solid derivative of thiourea.[1] Its most significant historical role was as a vulcanization accelerator in the rubber industry.[2] Introduced around 1907, it was a crucial development that succeeded the highly toxic aniline as the primary accelerator.[3] this compound offered a less poisonous alternative and was the most important accelerator until it was largely displaced by the more efficient mercaptobenzothiazole (MBT) around 1925.[4][5] Beyond its primary function in rubber manufacturing, it also found niche applications as a chemical intermediate, a stabilizer for polymers like PVC, and in the synthesis of dyes.[1][6]

Primary Application: Rubber Vulcanization Accelerator

In the early 20th century, the growing demand for durable rubber products necessitated improvements in the vulcanization process, which involves heating rubber with sulfur to form cross-links between polymer chains.[4] this compound's introduction was a significant milestone, allowing the process to occur more rapidly and at lower temperatures than with previously used inorganic accelerators or the toxic organic accelerator, aniline.[3][4]

The function of an accelerator like this compound is to convert sulfur into a compound that reacts more quickly with the rubber or to modify the rubber into a form that combines more readily with sulfur.[4] While effective, this compound was eventually superseded by compounds like MBT and its derivatives, which proved more efficient, especially for synthetic rubbers.[4][5]

Quantitative Performance Data

Quantitative comparisons from early studies highlight the relative effectiveness of this compound against other accelerators of its era. The data below is derived from studies aiming to achieve equivalent physical states of cure in a natural rubber compound.

| Accelerator | Parts Required for Equivalent Cure* | Vulcanization Coefficient** | Reference |

| Hexamethylenetetramine | 0.5 | 0.87 | [7] |

| p-Nitrosodimethylaniline | 0.25 | 1.03 | [7] |

| Aldehyde Ammonia | 0.75 | 0.98 | [7] |

| This compound | 1.5 | 1.38 | [7] |

*In a mixing of 48 parts first latex crepe, 48 parts zinc oxide, and 3 parts sulfur, vulcanized for 60 minutes at 141.7°C. **Represents the amount of combined sulfur, indicating the chemical state of cure.

Chemical Synthesis of this compound

The predominant industrial method for synthesizing this compound is the reaction of aniline with carbon disulfide.[1][8] Various expedients, such as the addition of catalysts or specific solvent systems, were developed to increase the reaction speed and improve yields.[9]

Caption: Chemical reaction for the synthesis of this compound.

Industrial Production and Experimental Protocols

Patents from the era provide detailed methodologies for the large-scale industrial production of this compound. The following protocols are adapted from historical documents.

Experimental Protocol: Industrial Synthesis (c. 1948)

This process, detailed in a U.S. Patent, describes a method for achieving high yields of this compound by using specific organic bases as catalysts.[9]

Materials:

-

Aniline (C₆H₅NH₂)

-

Carbon Disulfide (CS₂)

-

Organic bases containing the pyridine nucleus (boiling range 150-210°C)

-

Benzene

Procedure:

-

Mix carbon disulfide with a mixture of aniline and 25% to 80% (based on the weight of aniline) of the specified organic bases. The molar ratio of carbon disulfide to aniline should be between 1 and 2.5 to 1.[9]

-

Reflux the reaction mixture for a period of 6 to 12 hours.[9]

-

After the reaction is substantially complete, distill the mixture at a temperature not exceeding 100°C to remove any unreacted carbon disulfide.[9]

-

Dilute the remaining mixture with benzene.[9]

-

Cool the mixture to a temperature not above 15°C to induce the crystallization of this compound.[9]

-

Separate the this compound crystals from the liquor via filtration or centrifugation.[8][9]

-

Wash the crystals with benzene and dry at 60-65°C. A yield of 98% of the theoretical maximum was reported using this method.[9]

-

The filtrate, containing benzene and the organic bases, can be distilled to recover the components for use in subsequent batches.[9]

Caption: Industrial workflow for this compound production (c. 1948).

Experimental Protocol: Vulcanization of Rubber (c. 1922)

This protocol, adapted from a patent by Bedford and Sibley, illustrates the use of this compound in a rubber vulcanization process.[2]

Materials:

-

Rubber mix (caoutchouc)

-

This compound (produced in situ or added)

-

Vulcanizing agent (e.g., Sulfur)

Procedure:

-

Prepare this compound by reacting aniline and carbon disulfide. The patent notes that byproducts from the synthesis, which result from removing hydrogen sulfide with a paranitroso body, do not need to be removed before use as an accelerator.[2]

-

Incorporate a small percentage (e.g., 0.5% to 2.0%) of the crude this compound product into the rubber mix.[2]

-

Heat the mass with a vulcanizing agent (sulfur) to effect vulcanization in the usual manner.[2]

Other Historical Industrial Applications

While its role in the rubber industry was paramount, this compound and its derivatives were adaptable for other technical applications:

-

Polymer Stabilizer: It was used as a heat stabilizer for emulsion PVC, particularly in soft products, at dosages of 0.2-0.5%.[1][10]

-

Dye Intermediates: this compound served as a chemical intermediate in the synthesis of certain dyes.[6][10] The production of synthetic dyes often involved aniline, a precursor to this compound, making it an accessible intermediate in the broader chemical industry of the time.[11][12]

-

Synthetic Resins: It was cited as a material for the manufacture of synthetic resins.[6]

-

Corrosion Inhibitors: Its derivatives were proposed for use as corrosion inhibitors in the pickling of metals.[6]

Timeline and Obsolescence

The industrial relevance of this compound as a primary accelerator was relatively short-lived, spanning a critical period in the development of rubber technology.

Caption: Timeline of early organic rubber vulcanization accelerators.

Conclusion

This compound holds a significant place in the history of industrial chemistry. As the successor to the toxic aniline, it represented a crucial step forward in making rubber vulcanization safer and more efficient. Although its tenure as the leading accelerator was brief, its development paved the way for the discovery of even more effective sulfur- and nitrogen-containing organic accelerators that became the industry standard. The synthesis protocols and process workflows developed for this compound contributed to the broader knowledge base of industrial organic synthesis in the early 20th century.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US1406719A - Manufacture of this compound for vulcanization of caoutchouc - Google Patents [patents.google.com]

- 3. Historical development of rubber accelerator [rubber-accelerator.com]

- 4. Accelerator | Synthetic Rubber, Vulcanization, Compounding | Britannica [britannica.com]

- 5. britannica.com [britannica.com]

- 6. US2106552A - this compound derivatives - Google Patents [patents.google.com]

- 7. zenodo.org [zenodo.org]

- 8. Buy this compound | 102-08-9 [smolecule.com]

- 9. US2435295A - Preparation of this compound and its homologs - Google Patents [patents.google.com]

- 10. chembk.com [chembk.com]

- 11. fsw.cc [fsw.cc]

- 12. sciencemuseum.org.uk [sciencemuseum.org.uk]

Spectroscopic Characterization of Thiocarbanilide: An In-depth Technical Guide

An authoritative guide for researchers and drug development professionals on the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Thiocarbanilide (N,N'-diphenylthiourea).

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, a molecule of significant interest in medicinal chemistry and materials science. By detailing its spectral features in both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, this document serves as an essential resource for identity confirmation, purity assessment, and structural elucidation. The guide includes detailed experimental protocols, tabulated spectral data for easy reference, and a logical workflow for the characterization process.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[1][2] The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features, including N-H and C=S bonds, as well as the phenyl rings.

IR Absorption Data

The principal absorption bands for this compound are summarized in the table below. These frequencies are characteristic of the vibrations of specific functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Strong, Broad | N-H Stretching |

| ~3000-3100 | Medium | Aromatic C-H Stretching |

| ~1595 | Strong | C=C Aromatic Ring Stretching |

| ~1540 | Strong | N-H Bending / C-N Stretching (Amide II band) |

| ~1490 | Strong | C=C Aromatic Ring Stretching |

| ~1345 | Medium | C-N Stretching |

| ~813 | Medium | C=S Stretching (highly coupled)[3] |

| ~750 & ~690 | Strong | C-H Out-of-plane Bending (monosubstituted benzene) |

Data compiled from various spectroscopic sources and theoretical calculations.[3]

Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a common technique for obtaining the IR spectrum of a solid sample.[4] KBr is used because it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹).[5]

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

Infrared-grade Potassium Bromide (KBr), dried

-

Analytical balance

-

Spatula

-

Drying oven or heat lamp

Procedure:

-

Preparation: Thoroughly clean the mortar, pestle, and die set with a suitable solvent (e.g., acetone) and ensure they are completely dry.[5] It is advisable to gently warm the die set to remove any adsorbed moisture.[5]

-

Weighing: Accurately weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry, IR-grade KBr.[4] The sample concentration in KBr should be in the range of 0.2% to 1%.[6]

-

Grinding and Mixing: Place the this compound sample into the agate mortar and grind it aggressively until it becomes a fine, fluffy powder.[5] Add a small portion of the KBr and mix gently. Add the remaining KBr and continue to mix thoroughly for about a minute to ensure uniform dispersion.[5]

-

Loading the Die: Carefully transfer the homogenous powder mixture into the sleeve of the pellet press die, ensuring it forms an even layer over the bottom anvil.[5]

-

Pressing: Assemble the die and place it into the hydraulic press. If using a vacuum die, connect it to a vacuum line to remove trapped air.[5] Slowly apply pressure, ramping up to approximately 8-10 tons of force.[5] Hold the pressure for 1-2 minutes.

-

Pellet Release: Carefully release the pressure and disassemble the die. The resulting pellet should be a thin, transparent, or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum using a pure KBr pellet should also be collected for correction.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[7] For this compound, ¹H NMR identifies the different types of protons, while ¹³C NMR provides information on the carbon skeleton.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, shows distinct signals for the N-H protons and the aromatic protons of the two phenyl rings.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.75 | Singlet (broad) | N-H (Amide protons) |

| ~7.50 | Multiplet | Aromatic H (ortho-protons) |

| ~7.33 | Multiplet | Aromatic H (meta-protons) |

| ~7.12 | Multiplet | Aromatic H (para-protons) |

Solvent: DMSO-d₆. Data obtained from ChemicalBook.[6]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments in this compound. Due to the symmetry of the molecule, fewer signals than the total number of carbons are observed.

| Chemical Shift (δ, ppm) | Assignment |

| ~181 | C=S (Thiourea carbon) |

| ~138 | Aromatic C (ipso-carbon, attached to N) |

| ~128 | Aromatic C (meta-carbons) |

| ~125 | Aromatic C (para-carbon) |

| ~124 | Aromatic C (ortho-carbons) |

Solvent: DMSO-d₆. Data obtained from ChemicalBook.

Experimental Protocol: NMR Spectrum Acquisition

Materials and Equipment:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

High-quality 5 mm NMR tubes[3]

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[7]

-

Analytical balance

-

Vials and Pasteur pipettes

-

Vortex mixer or sonicator

Procedure:

-

Sample Weighing: Accurately weigh the sample. For ¹H NMR, 5-25 mg is typically required. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary due to the lower natural abundance of the ¹³C isotope.[7]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the this compound. DMSO-d₆ is a common choice for its excellent solvating power.[7]

-

Dissolution: In a small, clean vial, dissolve the weighed this compound in approximately 0.6 mL of the chosen deuterated solvent.[7] Use a vortex mixer or sonicator to ensure the sample is fully dissolved and the solution is homogeneous.[7]

-

Filtration and Transfer: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This prevents distortion of the magnetic field homogeneity. The final volume in the NMR tube should be between 0.5 - 0.6 mL, corresponding to a height of about 4-5 cm.[3][7]

-

Tube Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and a solvent like ethanol to remove any dust or fingerprints.[7] Cap the tube securely.

-

Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then perform locking (stabilizing the magnetic field using the deuterium signal from the solvent), shimming (optimizing field homogeneity), and tuning before acquiring the spectrum.[7]

Workflow for Spectroscopic Characterization

The logical flow from sample preparation to final data analysis for the comprehensive spectroscopic characterization of this compound is illustrated below.

Caption: Logical workflow for IR and NMR characterization.

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. researchgate.net [researchgate.net]

- 4. 1,1-DIPHENYL-2-THIOUREA(3898-08-6) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1,3-Diphenyl-2-thiourea(102-08-9) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Thiocarbanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of thiocarbanilide (N,N'-diphenylthiourea). Due to a lack of extensive modern research focused specifically on the thermal analysis of this compound, this guide synthesizes available data, information from related thiourea derivatives, and established principles of thermal decomposition.

Introduction to this compound

This compound, with the chemical formula (C₆H₅NH)₂CS, is a crystalline solid widely used as a vulcanization accelerator in the rubber industry and as a stabilizer for certain polymers. Its thermal behavior is of critical importance for understanding its performance in high-temperature applications, its shelf-life, and the potential hazards associated with its decomposition. When heated, this compound breaks down, releasing a variety of chemical products.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₃H₁₂N₂S |

| Molecular Weight | 228.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 151-155 °C |

| Solubility | Insoluble in water |

Thermal Decomposition Profile

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not widely published, the decomposition is known to occur at elevated temperatures, likely above its melting point. Upon heating to decomposition, this compound emits highly toxic fumes.

Analysis of safety data and related literature indicates that the thermal decomposition of this compound can produce a range of hazardous substances. These are summarized in Table 2.

Table 2: Reported Thermal Decomposition Products of this compound

| Decomposition Product | Chemical Formula |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO₂ |

| Nitrogen Oxides | NOx |

| Sulfur Oxides | SOx |

| Hydrogen Sulfide | H₂S |

| Phenyl isothiocyanate | C₆H₅NCS |

| Aniline | C₆H₅NH₂ |

Note: The formation of phenyl isothiocyanate and aniline is inferred from the known chemical reactivity of this compound at elevated temperatures.

The thermal decomposition of this compound is proposed to proceed through several competing pathways. A primary pathway, suggested by its chemical reactivity, involves an intramolecular rearrangement and elimination to form phenyl isothiocyanate and aniline. A competing pathway likely involves the release of hydrogen sulfide. At higher temperatures, further fragmentation of these initial products will lead to the formation of smaller molecules, including carbon oxides, nitrogen oxides, and sulfur oxides.

A simplified representation of the proposed initial decomposition pathways is shown in the diagram below.

Caption: Proposed initial thermal decomposition pathways of this compound.

Experimental Protocols for Thermal Analysis

To investigate the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques should be employed. The following are detailed methodologies for key experiments.

These techniques are fundamental for determining the thermal stability, decomposition temperatures, and energetic changes associated with the decomposition of this compound.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements concurrently is recommended.

-

Sample Preparation: A small amount of this compound (typically 3-5 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The experiment should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

-

Data Analysis:

-

TGA Curve: The mass loss of the sample is plotted as a function of temperature. The onset temperature of decomposition and the percentage of mass loss for each decomposition step are determined.

-

DTG Curve: The first derivative of the TGA curve is plotted to identify the temperatures of the maximum rates of decomposition.

-

DSC Curve: The heat flow to or from the sample is plotted against temperature. Endothermic and exothermic events, such as melting and decomposition, are identified, and the enthalpy changes (ΔH) are quantified.

-

To identify the gaseous products evolved during decomposition, TGA can be coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR).

-

Experimental Conditions: The TGA parameters are typically the same as described in section 4.1. The transfer line between the TGA and the MS or FTIR is heated to prevent condensation of the evolved gases.

-

Data Analysis: The mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature. The identity of the decomposition products is determined by analyzing the spectral data at the temperatures corresponding to the mass loss events observed in the TGA curve.

This technique provides a detailed separation and identification of the volatile and semi-volatile decomposition products.

-

Instrumentation: A pyrolysis unit connected to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: A very small amount of this compound (typically 0.1-0.5 mg) is placed in a pyrolysis sample cup.

-

Pyrolysis Conditions: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 300 °C, 500 °C, 700 °C) in an inert atmosphere (helium).

-

GC-MS Conditions:

-

GC Column: A capillary column suitable for separating a wide range of organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Temperature Program: The GC oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute the pyrolysis products.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a suitable mass range (e.g., m/z 35-550).

-

-

Data Analysis: The separated pyrolysis products are identified by comparing their mass spectra with a reference library (e.g., NIST).

The following diagram illustrates a typical experimental workflow for the thermal analysis of a solid compound like this compound.

Caption: A typical experimental workflow for thermal analysis.

Conclusion

The thermal stability and decomposition of this compound are complex processes that are not yet fully characterized in the scientific literature. This guide has synthesized the available information to provide a foundational understanding for researchers. The primary decomposition pathways are proposed to involve the formation of phenyl isothiocyanate, aniline, and hydrogen sulfide, followed by further fragmentation at higher temperatures. For a complete and quantitative understanding, further experimental work utilizing the detailed protocols outlined in this guide is essential. Such studies will provide valuable data for the safe handling and application of this compound in various industrial and developmental contexts.

A Technical Guide to the Synthesis of Thiocarbanilide Derivatives and Their Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocarbanilide (1,3-diphenylthiourea) and its derivatives represent a critical class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and serving as versatile synthetic intermediates. This technical guide provides an in-depth overview of the core synthetic methodologies for preparing both symmetrical and unsymmetrical this compound derivatives. It covers the essential precursors, details the most common and effective reaction pathways, and presents modern, efficient techniques such as microwave-assisted synthesis. This document includes detailed experimental protocols for key reactions and summarizes quantitative data in tabular form to allow for easy comparison of different methods. Furthermore, logical workflows and reaction pathways are visualized using diagrams to provide a clear and comprehensive understanding of the synthetic processes involved.

Introduction to Thiocarbanilides

Thiocarbanilides, more broadly known as 1,3-diarylthioureas, are compounds characterized by a central thiourea core [(NH)₂C=S] flanked by two aryl (typically phenyl or substituted phenyl) groups. Their significance stems from their diverse applications, including their use as vulcanization accelerators in the rubber industry and, more importantly, their role as privileged scaffolds in drug discovery. Derivatives of this compound have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The versatility of the thiourea functional group also makes them valuable building blocks for the synthesis of various heterocyclic compounds and guanidine derivatives.

Key Precursors

The synthesis of this compound derivatives fundamentally relies on two types of precursors: an aromatic amine (aniline or its derivatives) and a reagent that provides the thiocarbonyl (C=S) moiety.

-

Anilines : A vast range of commercially available primary aromatic amines can be employed, allowing for extensive structural diversity in the final products. The electronic and steric properties of substituents on the aniline ring can influence reaction rates and yields.

-

Thiocarbonyl Reagents : The choice of the thiocarbonyl source is a key determinant of the synthetic strategy.

-

Carbon Disulfide (CS₂) : This is the most common, inexpensive, and atom-economical reagent, particularly for the synthesis of symmetrical 1,3-diarylthioureas.[1][2][3] Reactions involving CS₂ typically require a base or catalyst to proceed efficiently.[4][5]

-

Thiophosgene (CSCl₂) : A highly reactive but also highly toxic and corrosive liquid.[6][7] It is often used to convert primary amines into isothiocyanates, which are key intermediates for unsymmetrical thioureas.[8][9] Due to its hazardous nature, its use is often avoided when alternative methods are available.

-

Aryl Isothiocyanates (Ar-N=C=S) : These are indispensable precursors for the synthesis of unsymmetrical this compound derivatives. They are typically prepared from an aromatic amine and a thiocarbonyl source like CS₂ or thiophosgene in a separate step.[10][11][12]

-

Synthetic Pathways

The primary synthetic routes can be broadly categorized based on the symmetry of the target molecule.

Synthesis of Symmetrical Thiocarbanilides

The most direct method for preparing symmetrical thiocarbanilides involves the reaction of two equivalents of an aromatic amine with one equivalent of a thiocarbonyl source, most commonly carbon disulfide. The reaction proceeds by the nucleophilic attack of the amine on CS₂, followed by the elimination of hydrogen sulfide (H₂S). The removal of H₂S is often facilitated by a base (e.g., pyridine, potassium hydroxide) or an oxidizing agent.[1][4]

Synthesis of Unsymmetrical Thiocarbanilides

The synthesis of unsymmetrical derivatives, which feature different aryl groups on the two nitrogen atoms, is a cornerstone of medicinal chemistry for structure-activity relationship (SAR) studies. This is almost exclusively achieved through a two-step process:

-

Formation of an Aryl Isothiocyanate : An aromatic amine is first converted into its corresponding isothiocyanate. A robust method involves forming an intermediate dithiocarbamate salt by reacting the amine with CS₂ in the presence of a base like aqueous ammonia. This salt is then decomposed using a desulfurylating agent, such as lead nitrate or cyanuric chloride, to yield the aryl isothiocyanate.[11][12]

-

Reaction with a Second Amine : The isolated aryl isothiocyanate is then reacted with a different aromatic amine. This addition reaction is typically high-yielding and proceeds under mild conditions to afford the desired unsymmetrical this compound.

This modular approach allows for the systematic combination of different aromatic amines to generate large libraries of compounds for screening.

Modern Synthetic Enhancements

-

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to dramatically reduce reaction times, often from many hours to just a few minutes, while frequently improving product yields.[13][14] This technique is applicable to both symmetrical and unsymmetrical thiourea synthesis and can often be performed under solvent-free conditions, aligning with the principles of green chemistry.[15][16]

-

One-Pot Procedures : To improve efficiency, several one-pot methods have been developed. These protocols combine multiple reaction steps without isolating intermediates. For example, unsymmetrical thioureas can be synthesized in a single vessel by generating the isothiocyanate in situ, followed by the addition of the second amine.[1][2]

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthetic processes described.

Caption: General experimental workflow for this compound synthesis.

Caption: Major synthetic pathways to this compound derivatives.

Caption: Key mechanism for isothiocyanate precursor formation.

Experimental Protocols

The following protocols are generalized procedures based on common methods reported in the literature. Researchers should adapt these methods based on the specific reactivity of their substrates and optimize conditions as necessary.

Protocol 5.1: Synthesis of Symmetrical 1,3-Diphenylthiourea (this compound) using CS₂

-

Reagents : Aniline, Carbon Disulfide (CS₂), Pyridine, Ethanol.

-

Procedure :

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (2.0 eq), ethanol, and pyridine (0.25 eq).

-

Add carbon disulfide (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is driven by the formation of hydrogen sulfide, which is captured by pyridine.

-

After completion, cool the reaction mixture to room temperature, which should induce crystallization of the product.

-

Collect the crude product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and pyridine.

-

The crude this compound can be further purified by recrystallization from boiling ethanol or benzene to yield white, needle-like crystals.

-

Protocol 5.2: Synthesis of an Aryl Isothiocyanate Precursor

-

Reagents : Aromatic Amine (e.g., Aniline), Carbon Disulfide (CS₂), Concentrated Aqueous Ammonia, Lead(II) Nitrate.

-

Procedure (based on Organic Syntheses procedure) :[12]

-

In a flask fitted with a mechanical stirrer and placed in an ice-salt bath, add carbon disulfide (1.2 eq) and concentrated aqueous ammonia (2.2 eq).

-

While stirring vigorously, add the aromatic amine (1.0 eq) dropwise over 20-30 minutes, maintaining the temperature between 0-10 °C.

-